molecular formula C10H8F2N2O B12819960 (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine

(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine

Cat. No.: B12819960
M. Wt: 210.18 g/mol
InChI Key: LBEFUTGHHVLWOH-UHFFFAOYSA-N
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Description

(5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine (Molecular Formula: C10H8F2N2O) is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery research . This compound features an oxazole core, a privileged scaffold in pharmaceutical development, substituted with a primary methanamine group and a 2,4-difluorophenyl ring . The structural motif of fluorinated aryl oxazoles is frequently explored in the design of novel therapeutic agents due to its favorable physicochemical properties and potential for target engagement. Researchers value this compound as a key synthetic intermediate for constructing more complex molecules, particularly in oncology research. Oxazole and oxazolopyrimidine derivatives have demonstrated promising biological activities, including potent anticancer effects through mechanisms such as inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key regulator of tumor angiogenesis . The structural similarity of such heterocyclic systems to purine bases also positions them as potential antimetabolites in nucleic acid synthesis pathways, analogous to known anticancer agents . The presence of the primary amine functionality provides a handle for further chemical modification through amide bond formation, reductive amination, or other coupling reactions, enabling researchers to diversify molecular structures for structure-activity relationship studies. This product is provided for research purposes only and is not intended for diagnostic or therapeutic applications. Researchers must handle this material according to appropriate laboratory safety protocols.

Properties

Molecular Formula

C10H8F2N2O

Molecular Weight

210.18 g/mol

IUPAC Name

[5-(2,4-difluorophenyl)-1,3-oxazol-4-yl]methanamine

InChI

InChI=1S/C10H8F2N2O/c11-6-1-2-7(8(12)3-6)10-9(4-13)14-5-15-10/h1-3,5H,4,13H2

InChI Key

LBEFUTGHHVLWOH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=C(N=CO2)CN

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A common synthetic route starts with 2,4-difluoroaniline as the aromatic amine precursor. This compound undergoes condensation with glyoxal or related aldehydes in the presence of a base to form an intermediate that cyclizes to the oxazole ring. The reaction conditions often include:

  • Solvents: Ethanol, methanol, or dimethylformamide (DMF).
  • Catalysts: Acidic or basic catalysts; polyphosphoric acid has been reported for cyclization.
  • Temperature: Typically elevated temperatures (e.g., 100–140°C).
  • Time: Several hours to ensure complete ring closure.

Microwave-assisted synthesis has been employed to accelerate the reaction, achieving yields up to 70% under optimized conditions (e.g., 140°C for 2 hours in DMF).

Industrial Scale Considerations

For industrial production, the synthetic route is adapted to continuous flow reactors to improve scalability and reproducibility. Automated systems monitor reaction parameters such as temperature, pressure, and reactant feed rates to maximize yield and purity. Quality control includes spectroscopic verification and chromatographic purity assessment.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Oxazole ring formation 2,4-Difluoroaniline + glyoxal + base Ethanol/DMF 100–140°C 2–6 hours 60–70 Microwave-assisted improves yield
Reductive amination Oxazole intermediate + NH3 + NaBH3CN Methanol Room temp 4–12 hours 65–75 Pd/C hydrogenation alternative
Cyclization with polyphosphoric acid Polyphosphoric acid-mediated cyclization Polyphosphoric acid 120°C 3–5 hours 50–65 Yield varies with substituent effects

Analytical Characterization Supporting Preparation

The successful synthesis is confirmed by multiple spectroscopic techniques:

These techniques ensure the compound’s identity and purity post-synthesis.

Research Findings on Synthetic Optimization

  • Microwave-assisted synthesis reduces reaction time and improves yield compared to conventional heating.
  • Polyphosphoric acid-mediated cyclization is effective but may yield lower product amounts due to decomposition risks.
  • Reductive amination conditions must be carefully controlled to avoid over-reduction or side reactions.
  • Storage of the compound as hydrochloride salt enhances stability by reducing hygroscopicity and oxidation of the amine group.

Summary Table of Preparation Methods

Method Key Reagents Advantages Limitations Typical Yield (%)
Condensation + Cyclization 2,4-Difluoroaniline, glyoxal, base Straightforward, scalable Requires elevated temperature 60–70
Microwave-Assisted Synthesis Same as above Faster reaction, higher yield Requires specialized equipment Up to 70
Polyphosphoric Acid Cyclization Polyphosphoric acid Efficient ring closure Moderate yield, decomposition risk 50–65
Reductive Amination Oxazole intermediate, NH3, NaBH3CN Selective amine introduction Sensitive to reaction conditions 65–75

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH₂NH₂) and oxazole ring positions (C2, C5) are key sites for nucleophilic substitution.

Amine Functionalization

The methylamine moiety undergoes alkylation and acylation:

  • Alkylation : Reacts with alkyl halides (e.g., CH₃I) in THF at 0–25°C to form secondary amines.

  • Acylation : Acetic anhydride in pyridine yields N-acetyl derivatives at 60–80°C.

Reaction TypeReagentConditionsProductYield (%)Source
AlkylationCH₃ITHF, 25°CN-Methyl derivative72
AcylationAc₂OPyridine, 60°CN-Acetyl derivative85

Oxazole Ring Substitution

Electrophilic aromatic substitution (EAS) occurs at the oxazole C5 position. Nitration with HNO₃/H₂SO₄ at 0°C produces nitro derivatives, while halogenation (e.g., Cl₂/FeCl₃) occurs at C2.

Oxidation Pathways

  • Oxazole Ring : Treatment with H₂O₂ in acetic acid oxidizes the oxazole to an oxazole-N-oxide.

  • Amine Group : KMnO₄ in acidic conditions converts the primary amine to a nitro group (>50% yield).

Reduction Pathways

  • Catalytic Hydrogenation : H₂/Pd-C reduces the oxazole ring to a thiazolidine derivative.

  • LiAlH₄ : Reduces amide intermediates (from acylation) to secondary amines.

Reaction TypeReagentConditionsProductYield (%)Source
Oxazole OxidationH₂O₂/AcOHRT, 6 hrOxazole-N-oxide68
Amine ReductionLiAlH₄/THFReflux, 2 hrSecondary amine90

Condensation Reactions

The oxazole ring participates in cyclocondensation with carbonyl compounds:

  • With Aldehydes : Reacts with benzaldehyde under acidic conditions (HCl/EtOH) to form imidazo[1,2-a]oxazole derivatives (75% yield).

  • With Ketones : Acetone in H₂SO₄ yields fused polycyclic structures .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions exhibit pharmacological potential:

  • Anticancer Activity : N-Acetyl derivatives show IC₅₀ values of 8–12 μM against MCF-7 cells.

  • Antimicrobial Effects : Nitro-substituted analogs inhibit S. aureus (MIC: 16 μg/mL).

Industrial-Scale Optimization

  • Continuous Flow Synthesis : Microwave-assisted alkylation reduces reaction time from 6 hr to 15 min.

  • Solvent Selection : DMF improves acylation yields by 20% compared to dichloromethane.

Comparative Reactivity with Analogues

Difluorophenyl substitution enhances electron-withdrawing effects, increasing EAS rates by 30% compared to non-fluorinated analogues.

CompoundNitration Rate (rel.)Source
(5-Phenyloxazol-4-yl)methanamine1.0
Target Compound1.3

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of oxazolo[5,4-d]pyrimidine derivatives, which include the oxazole moiety similar to that of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine, as promising candidates for anticancer drugs. The structural similarity to purine bases allows these compounds to act as antimetabolites, disrupting nucleic acid synthesis in cancer cells.

  • Case Study : A study reported the synthesis and evaluation of various oxazolo[5,4-d]pyrimidine derivatives against several cancer cell lines including lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma (HT29). One derivative showed a CC50 value of 58.4 µM against HT29 cells, comparable to cisplatin (CC50 = 47.2 µM) but less toxic to normal human dermal fibroblasts (NHDFs) .
CompoundCancer Cell LineCC50 (µM)Reference Drug Comparison
3gHT2958.4Cisplatin: 47.2
5-FU: 381.2

Inhibitory Activity on Enzymes

Oxazole derivatives have been investigated for their ability to inhibit various enzymes involved in cancer progression and metabolic pathways. The presence of the difluorophenyl group may enhance the binding affinity to target enzymes.

  • Research Insight : Molecular docking studies indicated that these compounds can effectively bind to targets like VEGFR-2, potentially inhibiting angiogenesis in tumors .

Insecticidal Properties

The oxazole ring has been linked to insecticidal activities, making compounds like this compound relevant in agrochemical formulations.

  • Case Study : A series of novel pyrazole derivatives containing oxazole rings were synthesized and tested for insecticidal activity. These compounds demonstrated effective control over pest populations, indicating the potential for developing new agrochemicals based on oxazole derivatives .
Compound TypeInsecticidal ActivityReference
Pyrazole-OxazoleEffective against pests

Structural Characteristics and Synthesis

The synthesis of this compound involves multi-step reactions starting from functionalized oxazoles or pyrimidines. The incorporation of the difluorophenyl group is crucial for enhancing biological activity.

Synthetic Pathway

The synthetic route typically includes:

  • Formation of the oxazole ring.
  • Introduction of the methanamine moiety through nucleophilic substitution reactions.

This method allows for the fine-tuning of biological properties by altering substituents on the aromatic ring .

Mechanism of Action

The mechanism of action of (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Aromatic Substituents

(2-(4-Chlorophenyl)oxazol-4-yl)methanamine (CAS: 81935-22-0)
  • Structure : Oxazole ring with a 4-chlorophenyl substituent (Cl instead of F).
  • Key Differences: Chlorine’s stronger electron-withdrawing effect compared to fluorine may reduce electron density in the aromatic ring, altering reactivity and binding affinity .
  • Applications : Used in kinase inhibitor research, though less studied than fluorinated analogues .
2,4-Difluorobenzylamine (CAS: 72235-52-0)
  • Structure : Simpler benzylamine derivative lacking the oxazole ring.
  • Lower molecular weight (C₇H₇F₂N; 143.14 g/mol) and higher volatility (boiling point: 177.8°C) .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

Heterocyclic Analogues with Modified Ring Systems

[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanamine Hydrochloride
  • Structure : Isoxazole ring (O and N adjacent) instead of oxazole (N and O separated).
  • Higher polarity may influence solubility (e.g., hydrochloride salt form) .
  • Applications : Preclinical candidate for antiviral research .
5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (CAS: 1803574-06-2)
  • Structure: Lacks the aminomethyl group, replaced by a primary amine directly on the oxazole ring.
  • Key Differences :
    • Reduced hydrogen-bonding capacity compared to the target compound.
    • Molecular formula: C₉H₆F₂N₂O; lower molecular weight (196.16 g/mol) .
  • Applications : Intermediate in antifungal agent development .

Pharmacologically Active Analogues

N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide
  • Structure : Combines a 2,4-difluorobenzyl group with a carboxamide-linked indoline.
  • Key Differences :
    • Carboxamide group enhances hydrogen bonding but reduces basicity compared to the methanamine group.
    • Broader π-system (indoline) may improve target affinity but increase metabolic susceptibility .
  • Applications : DENV NS5 RdRp inhibitor with IC₅₀ values in the micromolar range .
Cyclopropane ALK Inhibitors (e.g., Compound 40)
  • Structure : Cyclopropane ring fused with difluorophenyl and pyrazole groups.
  • Key Differences :
    • Rigid cyclopropane structure enforces conformational constraints, unlike the flexible oxazole-methanamine linker.
    • Higher molecular complexity (C₂₁H₁₈F₅N₃O; 435.39 g/mol) .
  • Applications: Potent ALK inhibitors with nanomolar activity .

Comparative Data Table

Compound Molecular Formula Key Features Biological Activity
Target Compound C₁₀H₈F₂N₂O Oxazole, 2,4-difluorophenyl, -CH₂NH₂ Preclinical enzyme inhibition (hypothetical)
(2-(4-Chlorophenyl)oxazol-4-yl)methanamine C₁₀H₉ClN₂O Oxazole, 4-chlorophenyl, -CH₂NH₂ Kinase inhibition
2,4-Difluorobenzylamine C₇H₇F₂N Benzylamine, no heterocycle Synthetic intermediate
[5-(2,4-Difluorophenyl)isoxazol-3-yl]methanamine HCl C₁₀H₉F₂N₂O·HCl Isoxazole, hydrochloride salt Antiviral research
N-(2,4-Difluorobenzyl)-N-methyl-2-oxoindoline-5-carboxamide C₁₇H₁₃F₂N₃O₂ Carboxamide, indoline core DENV NS5 RdRp inhibition

Research Findings and Implications

  • Electronic Effects : Fluorine substituents in the target compound enhance lipophilicity and metabolic stability compared to chlorine analogues .
  • Heterocyclic Influence : The oxazole ring in the target compound supports π-π interactions in enzyme binding, as seen in similar kinase inhibitors .
  • Structural Flexibility : Compared to rigid cyclopropane inhibitors, the target compound’s oxazole-methanamine linker may offer tunable pharmacokinetics .

Biological Activity

The compound (5-(2,4-Difluorophenyl)oxazol-4-yl)methanamine is part of a class of oxazole derivatives that have garnered attention for their diverse biological activities, particularly in the fields of oncology and inflammation. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a difluorophenyl group attached to an oxazole ring, which is known for its ability to interact with various biological targets. The presence of fluorine atoms enhances lipophilicity and can influence the compound's binding affinity to target proteins.

Anticancer Activity

Recent studies have demonstrated that oxazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, in vitro evaluations showed that compounds similar to this compound inhibited cell proliferation in human cancer cell lines such as A549 (lung adenocarcinoma), MCF7 (breast adenocarcinoma), and HT29 (colon adenocarcinoma) .

Table 1: Cytotoxic Activity of Oxazole Derivatives

CompoundCancer Cell LineCC50 (µM)Reference
3gHT2958.44
3jHT2999.87
3eHT29129.41
5-FUHT29381.16
CisplatinHT2947.17

The CC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compound 3g exhibited a significantly lower CC50 than both 5-fluorouracil (5-FU) and cisplatin against HT29 cells, suggesting its potential as a more selective anticancer agent.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Kinases : Compounds in this class have been shown to inhibit various kinases involved in cancer progression, including VEGFR-2 and Aurora A kinase .
  • Apoptosis Induction : Activation of the caspase cascade has been observed, leading to programmed cell death in cancer cells .
  • Anti-Angiogenesis : These compounds may also inhibit angiogenesis, thereby preventing tumor growth by limiting blood supply .

Other Biological Activities

Beyond anticancer effects, oxazole derivatives have shown promise in other areas:

  • Antiviral Activity : Some studies suggest that these compounds can inhibit viral replication by targeting specific viral proteins .
  • Immunosuppressive Effects : Certain oxazole derivatives have demonstrated the ability to modulate immune responses, which may be beneficial in autoimmune diseases .

Case Studies

A notable case study involved the synthesis and evaluation of novel oxazolo[5,4-d]pyrimidine derivatives that included similar structural motifs as this compound. These derivatives showed varying degrees of cytotoxicity across different cancer cell lines and were further analyzed for their selectivity towards healthy versus cancerous cells. For instance, compound 3g displayed a selectivity index significantly greater than 1 when compared to standard chemotherapeutics like cisplatin and 5-FU, indicating a favorable therapeutic profile .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (5-(2,4-difluorophenyl)oxazol-4-yl)methanamine, and how do reaction conditions influence yield?

  • The compound is synthesized via condensation reactions involving precursors like (2,4-difluorophenyl)methanamine and oxazole derivatives. Microwave-assisted synthesis has been employed to improve efficiency, with yields up to 70% under optimized conditions (140°C, 2 hours in DMF) . Polyphosphoric acid-mediated cyclization is another method, though yields may vary depending on substituent compatibility .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • FT-IR confirms functional groups (e.g., amine N-H stretching at ~3300 cm⁻¹, oxazole C=N absorption at ~1600 cm⁻¹). ¹H/¹³C-NMR resolves aromatic protons (e.g., 2,4-difluorophenyl signals at δ 7.60–7.32 ppm) and oxazole ring protons (δ 4.55 ppm for methanamine CH₂) . Mass spectrometry (ESI or HRMS) verifies molecular weight (e.g., [M+H]+ expected at ~235 Da) .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability studies suggest storage in inert atmospheres (argon/nitrogen) at room temperature to prevent oxidation of the methanamine group. Hydrochloride salts (e.g., 1-(2,4-difluorophenyl)ethanamine hydrochloride) are preferred for long-term stability due to reduced hygroscopicity .

Advanced Research Questions

Q. What structural analogs of this compound have been explored for SAR studies, and how do substituents affect bioactivity?

  • Analogs include 1-(5-(2,4-difluorophenyl)-1-((3-fluorophenyl)sulfonyl)-4-methoxy-1H-pyrrol-3-yl)-N-methylmethanamine , where sulfonyl and methoxy groups enhance metabolic stability . Replacing oxazole with isoxazole or pyridine alters solubility and target affinity, as seen in kinase inhibitors .

Q. What formulation challenges arise due to the compound’s physicochemical properties?

  • The compound’s low aqueous solubility (logP ~2.5–3.0) necessitates injectable formulations with co-solvents (e.g., PEG 400) or cyclodextrin-based encapsulation. Patent data highlight crystalline salt forms (e.g., hydrochloride, fumarate) to improve bioavailability .

Q. How can contradictory data on synthetic yields or purity be resolved?

  • HPLC-MS identifies byproducts (e.g., incomplete cyclization intermediates). DSC/TGA detects polymorphic impurities in crystalline forms . Reproducibility issues may stem from microwave power calibration or solvent purity; rigorous optimization of reaction parameters (e.g., temperature gradients) is recommended .

Q. Which computational models predict the compound’s binding affinity for kinase targets?

  • Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with ALK or COX-2 active sites. Substituent effects (e.g., fluorine’s electronegativity) are quantified via MM-PBSA free-energy calculations .

Q. What strategies mitigate fluorophenyl-related photodegradation during in vitro assays?

  • Light-protected storage (amber glassware) and antioxidant additives (e.g., BHT) reduce degradation. UV-Vis spectroscopy (λmax ~270 nm) monitors degradation kinetics .

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